B1575692 Thaumatin-like protein , Actc2

Thaumatin-like protein , Actc2

Cat. No.: B1575692
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Description

Overview of Protein Superfamilies and Functional Diversity

The majority of protein superfamilies are characterized by a small population with conserved sequence and function. However, a small percentage are highly populated and display significant functional diversity. ucl.ac.uk This diversity is often linked to their binding properties and their capacity to metabolize a variety of substrates. nih.gov The evolution of new functions within these superfamilies can occur through various mechanisms, including changes in catalytic residues, alterations in protein interfaces, and the exploitation of different surface areas for protein interactions. researchgate.netucl.ac.uk

Distinct Roles of Pathogenesis-Related Proteins and Actin Isoforms

Pathogenesis-Related (PR) Proteins: These proteins are a crucial component of the innate immune system in plants, induced in response to pathogen attacks. wikipedia.orgfrontiersin.org They are classified into 17 families (PR-1 to PR-17) based on their structural and functional properties. frontiersin.orgfrontiersin.org Many PR proteins possess enzymatic activities, such as β-glucanase (PR-2) and chitinase (B1577495) (PR-3, 4, 8, 11), which can directly target the cell walls of fungal pathogens. frontiersin.org Overexpression of PR proteins has been shown to enhance disease resistance in plants. frontiersin.org

Thaumatin-like proteins (TLPs) belong to the PR-5 family and are named for their similarity to thaumatin (B217287), a sweet-tasting protein. researchgate.netbiorxiv.org TLPs are involved in plant defense against both biotic and abiotic stresses. researchgate.netnih.gov They have been shown to possess antifungal properties, potentially by permeabilizing fungal membranes. researchgate.netuu.nl Some TLPs have also been identified as allergens in fruits. wikipedia.orgplos.org

Actin Isoforms: Actin is a highly conserved and fundamental protein in eukaryotes, essential for a wide array of cellular functions, including muscle contraction, cell motility, and maintaining cell structure. nih.govnih.gov Mammalian cells express multiple actin isoforms, which are broadly categorized into muscle and non-muscle types. nih.gov These isoforms, despite being nearly identical in their amino acid sequence, exhibit distinct and non-redundant biological roles. elifesciences.org

The functional specificity of actin isoforms is not solely determined by their amino acid sequence but also by their nucleotide sequence, which can affect their translation and post-translational modifications. elifesciences.org For instance, cytoplasmic β-actin is primarily involved in contraction and intercellular adhesion, while γ-actin is crucial for cellular plasticity and motility. nih.gov In muscle cells, specific actin isoforms like alpha-cardiac actin (ACTC1) are integral components of the contractile apparatus. medlineplus.govwikipedia.org

Rationale for Comprehensive Molecular and Genetic Investigation of Thaumatin-like Proteins and ACTC2

A thorough investigation into thaumatin-like proteins and the cardiac-specific actin isoform ACTC2 is warranted due to their significant, yet distinct, biological roles.

Thaumatin-like Proteins (TLPs): As key players in plant defense, a deeper understanding of TLP genetics and molecular function holds immense potential for agricultural biotechnology. researchgate.netnih.gov Identifying and characterizing TLP genes from various plant species could lead to the development of crops with enhanced resistance to fungal pathogens and improved tolerance to environmental stresses like cold and drought. researchgate.netnih.gov Furthermore, some TLPs exhibit antifungal activity against human pathogens, suggesting their potential as therapeutic agents. researchgate.net Genome-wide analyses of TLP gene families in various crops are crucial for identifying candidate genes for crop improvement programs. biorxiv.org

ACTC2: While the provided search results primarily focus on ACTA2 (smooth muscle alpha-actin) and ACTC1 (cardiac muscle alpha-actin), the specific investigation of ACTC2, likely another actin isoform, is critical for a complete understanding of cytoskeletal dynamics and muscle function. Given the high degree of conservation and the subtle yet critical functional differences among actin isoforms, a detailed molecular and genetic study of ACTC2 would elucidate its specific contributions to cellular processes. Research on other actin isoforms has revealed that even minor variations can lead to significant functional divergence and have implications in disease. nih.govmedlineplus.gov Understanding the unique expression patterns, protein interactions, and regulatory mechanisms of ACTC2 is essential for a comprehensive picture of the actin cytoskeleton's role in health and disease.

The comparative study of these two distinct protein families—one involved in external defense and the other in fundamental internal cellular structure—highlights the vast functional landscape of protein superfamilies and underscores the importance of detailed molecular and genetic investigations to unravel their specific roles in biological systems.

Research Findings on Thaumatin-like Proteins

FeatureDescriptionReference(s)
Family Pathogenesis-Related Protein Family 5 (PR-5) researchgate.netnih.gov
Primary Function Plant defense against biotic and abiotic stresses researchgate.netbiorxiv.org
Antifungal Mechanism Believed to permeabilize fungal membranes researchgate.netuu.nl
Other Roles Involvement in developmental processes, potential allergenic properties wikipedia.orgresearchgate.netplos.org
Distribution Found in plants, fungi, insects, and nematodes researchgate.netbiorxiv.org
Structural Feature Conserved thaumatin domain nih.gov

Research Findings on Actin Isoforms

FeatureDescriptionReference(s)
General Function Cell motility, muscle contraction, cell structure nih.govnih.gov
Functional Specificity Determined by both amino acid and nucleotide sequences elifesciences.org
β-actin Role Contraction and intercellular adhesion nih.gov
γ-actin Role Cellular plasticity and motility nih.gov
ACTA2 (Smooth Muscle) Found in smooth muscle cells, crucial for vascular function medlineplus.govwikipedia.org
ACTC1 (Cardiac Muscle) A primary component of the contractile apparatus in heart muscle medlineplus.gov

Properties

bioactivity

Antifungal, Antiviral

sequence

ATFNFINNCPFTVWAAAVPG

Origin of Product

United States

Thaumatin Like Proteins Tlps : Molecular and Genetic Research

Genetic Architecture and Genomic Organization of TLP Genes

The advent of whole-genome sequencing has enabled the comprehensive identification and characterization of TLP gene families in a wide array of organisms. nih.govpeerj.comfrontiersin.org These genome-wide analyses involve searching entire genome databases for sequences containing the conserved thaumatin (B217287) domain (Pfam: PF00314). mdpi.com Such studies have revealed that TLPs constitute a large and complex multigene family in many species. nih.govnih.gov

The number of TLP genes identified varies significantly among different species, reflecting the diverse evolutionary trajectories and expansions of this gene family. frontiersin.org For example, 28 TLP genes were identified in the melon genome, while 76 were found in the octoploid cultivated strawberry. nih.govpeerj.com In cotton, systematic identification across four species (Gossypium arboreum, G. raimondii, G. hirsutum, and G. barbadense) revealed a total of 105 TLP genes. frontiersin.org In the model tree species Populus trichocarpa, 49 TLP genes were identified. mdpi.com Cereal crops also show a wide range, with 26 TLPs in Brachypodium distachyon, 27 in Oryza sativa (rice), 39 in Sorghum bicolor, 93 in Triticum aestivum (wheat), and 37 in Zea mays (maize). biorxiv.org

Characterization of these gene families often includes analysis of their chromosomal distribution, gene structure (exon-intron organization), and conserved motifs. biorxiv.orgmdpi.compeerj.com These analyses provide foundational knowledge for understanding the potential roles of TLPs in various biological processes, particularly in plant defense and stress responses. mdpi.compeerj.com

Table 1. Number of Thaumatin-like Protein (TLP) Genes Identified in Various Species Through Genome-Wide Analysis.
SpeciesCommon NameNumber of TLP GenesReference
Ammopiptanthus nanus-31 mdpi.com
Arabidopsis thalianaThale cress24 mdpi.com
Brachypodium distachyonPurple false brome26 biorxiv.org
Carya cathayensisHickory40 frontiersin.org
Cucumis meloMelon28 nih.gov
Fragaria × ananassaStrawberry76 peerj.com
Gossypium arboreumTree cotton19 frontiersin.org
Gossypium barbadenseSea Island cotton90 mdpi.com
Gossypium hirsutumUpland cotton33 frontiersin.org
Gossypium raimondii-18 frontiersin.org
Hordeum vulgareBarley19 nih.gov
Oryza sativaRice27 biorxiv.org
Populus trichocarpaBlack cottonwood49 mdpi.com
Sorghum bicolorSorghum39 biorxiv.org
Triticum aestivumWheat93 biorxiv.org
Zea maysMaize37 biorxiv.org

Gene Duplication Events and Family Expansion Mechanisms

The expansion and diversification of the TLP gene family in plants are significantly influenced by gene duplication events. biorxiv.org Evolutionary analyses across various plant species, including major cereals, pepper, and Ammopiptanthus nanus, indicate that both tandem and segmental duplications are primary mechanisms driving the proliferation of TLP genes. nih.govmdpi.comnih.gov

Tandem Duplication: This process results in clusters of closely related TLP genes on the same chromosome. For instance, in pepper (Capsicum annuum), multiple tandem duplication events were observed, leading to gene clusters like CaTLP1–CaTLP7 on a single chromosome. mdpi.com

Segmental Duplication: This involves the duplication of large chromosomal blocks, leading to the scattering of related TLP genes across different chromosomes. nih.govmdpi.com In cowpea, segmental duplication was identified as the majority mechanism for the generation of its TLP genes. researchgate.net

These duplication events contribute to the functional divergence of TLP genes, potentially enhancing a plant's ability to respond to a wide array of pathogens and environmental challenges. mdpi.com The purification selection pressure observed in most TLP genes suggests that their core functions are highly conserved and essential. biorxiv.orgnih.gov

Table 1: TLP Gene Family Expansion in Various Plant Species

Species Total TLP Genes Identified Primary Expansion Mechanisms Reference(s)
Triticum aestivum (Bread Wheat) 93 Duplication Events, Purifying Selection nih.gov
Capsicum annuum (Pepper) 31 Tandem and Segmental Duplication mdpi.com
Brachypodium distachyon 26 Duplication Events biorxiv.org
Oryza sativa (Rice) 27 Duplication Events biorxiv.org
Ammopiptanthus nanus 31 Segmental Duplication nih.gov

Chromosomal Localization and Synteny of TLP Loci

The genomic distribution of TLP genes is generally scattered across multiple chromosomes within a plant's genome. nih.gov For example, in bread wheat, 93 TLP genes were identified and found to be distributed across its sub-genomes. nih.gov Similarly, the 31 identified TLP genes in the pepper genome are unevenly located on its 12 chromosomes, with the highest concentration found on chromosome 1. mdpi.com This widespread distribution is a result of the duplication events that have shaped the family's evolution. nih.gov The specific chromosomal location of the Actc2 gene in Actinidia chinensis is not detailed in the available research, but the pattern observed in other plants suggests it resides on one of the kiwi chromosomes as part of this dispersed gene family.

Intron-Exon Architecture and Gene Structure Variation within TLP Genes

The gene structure of TLPs exhibits notable variation, which provides insight into the evolutionary divergence of the family. mdpi.com Many TLP genes are characterized by a simple architecture, often containing one to three exons. biorxiv.org However, more complex structures with a higher number of exons exist. For instance, analysis in Oryza sativa showed that while many OsTLP genes have few exons, some, like OsTLP11 and OsTLP15, possess up to five. mdpi.com

Research on pepper and hickory TLP genes reveals similar patterns. mdpi.comfrontiersin.org In pepper, most CaTLP genes contain introns, but members of a specific phylogenetic group (Group V) were found to be predominantly intron-less, suggesting a distinct regulatory mechanism or evolutionary path for this subgroup. mdpi.com In hickory, six of the 40 identified TLP genes had no introns, while the majority contained one or two. frontiersin.org This variation in intron number and length, even among closely related genes, points to the dynamic evolution of the TLP family. mdpi.com The genomic clone of an acidic TLP allergen in sapodilla was found to be intronless. nih.gov

Molecular Structure and Functional Domains of Thaumatin-like Proteins

TLPs, including Actc2, share a highly conserved three-dimensional structure despite variations in their amino acid sequences. This structure typically consists of three domains, with a core β-barrel formation that is stabilized by numerous disulfide bonds. nih.govnih.gov

Conserved Signature Motifs and Sequence Homology

A defining feature of the TLP family is the presence of a highly conserved thaumatin signature motif. nih.gov This sequence is generally represented as G-X-[GF]-X-C-X-T-[GA]-D-C-X-(1,2)-G-X-(2,3)-C. nih.govmdpi.comresearchgate.net This motif is critical for the classification of proteins within the PR-5 family and is found in the vast majority of identified TLPs across different plant species. nih.govmdpi.com Multiple sequence alignments of TLPs from various cereals, for example, confirmed the high conservation of this signature. nih.gov

Identification and Significance of Specific Structural Motifs (e.g., REDDD motif, acidic cleft)

Beyond the main signature motif, TLPs possess other conserved structural features crucial to their function.

REDDD Motif: This motif, consisting of arginine, glutamic acid, and three aspartic acid residues, is another highly conserved feature in most TLPs. mdpi.comresearchgate.net It is believed to be involved in receptor binding, which is essential for the protein's antifungal activity. biorxiv.orgnih.govbiorxiv.org

Acidic Cleft: The three-dimensional folding of TLPs creates a prominent cleft on the protein's surface. nih.govnih.gov This cleft is typically negatively charged due to the presence of acidic amino acid residues like aspartic acid and glutamic acid. researchgate.netnih.gov This acidic cleft is thought to be the primary site of interaction with β-1,3-glucans, a key component of fungal cell walls, which is central to the antifungal mechanism of many TLPs. mdpi.comnih.gov

Determinants of Protein Stability and Resistance to Degradation

A remarkable characteristic of TLPs is their high stability under conditions that would typically denature other proteins. nih.gov This resilience is largely attributed to the presence of 10 or 16 highly conserved cysteine residues. mdpi.commdpi.com These cysteines form five or eight intramolecular disulfide bonds, respectively. mdpi.commdpi.comresearchgate.net These disulfide bridges create a tightly packed and stable protein structure, providing significant resistance to extreme pH, high temperatures, and degradation by proteases. mdpi.combiorxiv.orgnih.govbiorxiv.orgfrontiersin.org This structural stability allows TLPs to function effectively in the challenging extracellular environment of the plant where they often act as defense proteins. nih.gov

Table 2: Key Compounds Mentioned

Compound Name Classification
Thaumatin-like protein, Actc2 Protein (Allergen)
Thaumatin Protein
Mal d 2 Protein (Allergen)
Pru p 2 Protein (Allergen)
Pru av 2 Protein (Allergen)
Arginine Amino Acid
Glutamic acid Amino Acid
Aspartic acid Amino Acid

Molecular Mechanisms of TLP Action

Thaumatin-like proteins (TLPs) employ a variety of molecular mechanisms to exert their biological functions, particularly in the context of plant defense. These mechanisms range from direct enzymatic activity against pathogen structures to the modulation of host cellular processes.

A primary mechanism underlying the antifungal activity of many TLPs is their enzymatic capability, particularly β-1,3-glucanase activity. mdpi.com These enzymes target and degrade β-1,3-glucans, which are major structural components of fungal cell walls. mdpi.com This degradation weakens the cell wall, contributing to the inhibition of fungal growth and viability. mdpi.com The antifungal properties of TLPs are often directly related to their ability to bind and hydrolyze these glucan molecules. mdpi.com

Beyond glucanase activity, the broader TLP family has been associated with the inhibition of other enzymes crucial for pathogen survival, such as xylanase. nih.gov Some studies on thaumatins, the namesake proteins of the family, have also demonstrated protease, amidase, and esterase activities after the partial reduction of their disulfide bonds. nih.gov While the thaumatin-like protein Actc2 from Actinidia chinensis (kiwi) is known for its potent antifungal effects, specific enzymatic assays detailing its β-1,3-glucanase or other inhibitory activities have not been extensively reported in the available literature.

A critical aspect of the antifungal action of TLPs, including Actc2, is their direct interaction with fungal cell structures. The primary target is the fungal cell wall. nih.gov TLPs bind to cell wall components, which can lead to a cascade of destructive events. nih.govnih.gov This interaction often results in the permeabilization of the fungal plasma membrane, disrupting the cell's osmotic balance and integrity. nih.govresearchgate.net

This membrane disruption can lead to the formation of pores, causing leakage of essential cytoplasmic contents and ultimately resulting in cell death or lysis. nih.gov Studies on various TLPs have observed the rapid bursting of fungal hyphal tips as a direct consequence of this membrane permeabilization mechanism. researchgate.net For the protein Actc2, its documented antifungal activity against a range of fungi suggests it employs such a mechanism to inhibit growth and reduce spore viability. cpu-bioinfor.org

Antifungal Activity Spectrum of Thaumatin-like protein, Actc2
Target OrganismOrganism TypeObserved Effect
Botrytis cinereaFungusInhibition of fungal growth cpu-bioinfor.org
Coprinus comatusFungusInhibition of fungal growth cpu-bioinfor.org
Mycosphaerella arachidicolaFungusInhibition of fungal growth cpu-bioinfor.org
Physalospora piricolaFungusInhibition of fungal growth cpu-bioinfor.org
Candida albicansYeast (Fungus)Inhibition of fungal growth cpu-bioinfor.org
Saccharomyces carlsbergensisYeast (Fungus)Inhibition of fungal growth cpu-bioinfor.org

As members of the Pathogenesis-Related 5 (PR-5) protein family, TLPs are integral components of the plant's innate immune system. mdpi.comnih.gov Their expression is often induced and modulated by complex host signaling pathways, particularly those governed by phytohormones in response to stress. nih.gov Key signaling molecules that regulate TLP gene expression include salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA), which are central to the plant's defense against biotic and abiotic stresses. mdpi.comnih.gov

Research on Arabidopsis mutants has demonstrated that TLPs function in the control of both biotic stress signaling and ABA signaling pathways. nih.govconsensus.app The induction of TLP expression upon pathogen attack is a hallmark of Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting defense response. nih.gov While this regulatory framework is well-established for the TLP family, specific studies detailing how Actc2 expression is modulated by phytohormone pathways in Actinidia chinensis remain to be fully elucidated.

The biological functions of TLPs can also be mediated through interactions with other proteins. Bioinformatic databases provide predictions of potential protein-protein interactions. For instance, the UniProt database entry for a thaumatin-like protein from Actinidia chinensis (Accession: A0A2R6PI16) indicates numerous potential interactors based on computational predictions from databases like STRING. uniprot.org These predicted functional partners often include other proteins involved in stress response, cell wall modification, and signaling.

Such interactions may involve the formation of protein complexes that are necessary for downstream signaling or for executing a specific defense response. For example, some TLPs may interact with cell surface pattern recognition receptors to help trigger plant immune responses. mdpi.com However, these computationally predicted interactions require experimental validation to confirm their biological relevance for Actc2.

Biological Roles and Functional Genomics of Thaumatin-like Proteins

The primary and most extensively studied biological role of thaumatin-like proteins is their contribution to plant defense. Their functional genomics reveal a diverse family of proteins tailored to protect the plant from a variety of environmental threats.

Thaumatin-like proteins are key players in the defense of plants against biotic stresses, particularly fungal pathogens. nih.govmdpi.comresearchgate.netresearchgate.net Actc2, isolated from kiwi fruit (Actinidia chinensis), exemplifies this role through its demonstrated, direct antifungal activity against a variety of pathogenic fungi. cpu-bioinfor.orgrsc.org Its ability to inhibit the growth of pathogens like Botrytis cinerea, a common postharvest rot fungus, highlights its importance in fruit protection. cpu-bioinfor.org

In addition to its antifungal capabilities, Actc2 has also been identified as having antiviral properties. cpu-bioinfor.orgrsc.org Specifically, it has been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme essential for the replication of the virus. cpu-bioinfor.org This dual activity underscores the versatility of Actc2 as a defense protein. The presence and induction of proteins like Actc2 are crucial for the plant's ability to resist infection and disease. mdpi.comnih.gov

Biological Activities of Thaumatin-like protein, Actc2
Biological ActivityTarget Organism/ProcessSource
AntifungalBotrytis cinerea, Coprinus comatus, Mycosphaerella arachidicola, Physalospora piricola, Candida albicans, Saccharomyces carlsbergensis cpu-bioinfor.org
AntiviralInhibition of HIV-1 reverse transcriptase cpu-bioinfor.orgrsc.org

Involvement in Abiotic Stress Responses

Thaumatin-like proteins are significantly involved in plant responses to a variety of abiotic stressors, including cold, drought, salinity, osmotic stress, and wounding. nih.govnih.gov The expression of TLP genes is often modulated by these environmental challenges, suggesting a role in stress tolerance mechanisms. nih.gov For instance, the overexpression of certain TLP genes has been shown to enhance tolerance to salt and drought conditions in transgenic plants.

Research in bread wheat has identified numerous TLP genes and analysis of their expression has revealed their potential roles in abiotic stress response. nih.gov The recombinant expression of one such TLP, TaTLP2-B, in Saccharomyces cerevisiae conferred significant tolerance against cold, heat, osmotic, and salt stresses. nih.gov Similarly, studies in various cereal crops have shown differential expression of TLP genes under abiotic stress conditions, further highlighting their importance in stress resistance. biorxiv.org In legumes, computational analyses, including promoter analysis and co-expressed gene analysis, have indicated diverse roles for TLPs in abiotic stress responses. nih.gov

Table 1: Differential Expression of Representative TLP Genes in Response to Abiotic Stress**

Stress ConditionPlant SpeciesObserved Change in TLP Gene ExpressionReference
ColdArabidopsis thalianaUpregulation of specific AtTLP genes nih.gov
DroughtTriticum aestivum (Bread Wheat)Differential expression of various TaTLP genes nih.gov
SalinityLegumesAltered transcript levels of TLP genes nih.gov
Osmotic StressCereal CropsDifferential expression of TLP genes biorxiv.org
WoundingArabidopsis thalianaInduction of specific AtTLP genes nih.gov

Developmental Regulation of TLP Expression and Functions

Beyond their role in stress responses, TLPs are also involved in various plant developmental processes. researchgate.netbohrium.com Expression analyses have indicated that TLP genes are active during seed germination, fruit ripening, and root development. nih.govbiorxiv.org The promoter regions of TLP genes contain several growth-related cis-acting elements, which points to their involvement in developmental regulation. nih.gov

In cereal crops, tissue-specific expression of certain TLP genes suggests their role in development. biorxiv.org For example, some TLP genes are expressed in specific tissues at different developmental stages, indicating a finely tuned regulatory mechanism. nih.gov In Arabidopsis thaliana, members of the TLP family have been implicated in various physiological and developmental processes. For instance, the overexpression of AtTLP2 has been shown to enhance plant growth. researchgate.net

Role in Symbiotic Interactions and Host Specificity

The involvement of TLPs in symbiotic interactions is an emerging area of research. In legumes, TLPs are suggested to play a role in root nodule formation and symbiosis. nih.gov The expression of a root-specific, ethylene-responsive PR-5 gene (a TLP) in the vascular bundle of Arabidopsis is activated by colonization of the rhizosphere with fluorescent Pseudomonas spp., indicating a role in plant-microbe interactions. nih.gov This suggests that TLPs may be involved in mediating the plant's response to both pathogenic and symbiotic microorganisms.

Regulation of TLP Gene Expression

The expression of TLP genes is tightly controlled at multiple levels, including transcriptional, post-transcriptional, and post-translational regulation. This complex regulation allows plants to fine-tune their responses to a wide array of environmental and developmental cues.

Cis-Acting Elements in Promoter Regions and Transcriptional Regulation

The promoter regions of TLP genes contain a variety of cis-acting regulatory elements that are crucial for their transcriptional regulation. nih.govbiorxiv.org These elements serve as binding sites for transcription factors that can either activate or repress gene expression in response to specific signals.

Analysis of the promoter regions of TLP genes in several cereal crops has identified numerous cis-regulatory elements associated with different functions. nih.govbiorxiv.org These include elements responsive to light, hormones (such as abscisic acid, auxin, cytokinin, ethylene (B1197577), and gibberellic acid), and stress. nih.gov For example, the presence of abscisic acid-responsive elements (ABREs) in the promoters of many TLP genes suggests their regulation by this key stress hormone. nih.gov Similarly, ethylene-responsive elements (EREs) indicate a role for ethylene signaling in controlling TLP expression, which is consistent with their involvement in both stress responses and developmental processes like fruit ripening. nih.gov

Table 2: Common Cis-Acting Elements Found in the Promoter Regions of TLP Genes**

Cis-Acting Element CategorySpecific Element ExampleAssociated FunctionReference
Hormone ResponsiveDPBFCOREDCD3 (ABA-responsive)Response to abscisic acid nih.gov
Hormone ResponsiveERELEE4 (Ethylene-responsive)Response to ethylene nih.gov
Light ResponsiveGATA boxRegulation by light nih.gov
Growth-RelatedRAV1AATInvolvement in developmental processes nih.gov

Differential Expression in Response to Stressors and Developmental Cues

As previously mentioned, the expression of TLP genes is highly dynamic and responsive to a multitude of internal and external signals. nih.govnih.govbiorxiv.org Transcriptomic studies have consistently shown that TLP genes are differentially expressed in various tissues and at different developmental stages, as well as under diverse stress conditions. nih.govbiorxiv.org

In bread wheat, for example, expression analysis of TLP genes under various biotic and abiotic stresses revealed distinct expression patterns, indicating their specific roles in stress resistance. uniprot.org Similarly, in Arabidopsis, different TLP genes are induced by different abiotic stresses, suggesting a complex regulatory network that allows for specific responses to particular environmental challenges. nih.gov This differential expression is a key mechanism that enables plants to allocate resources efficiently and mount appropriate defense or developmental programs.

Post-Transcriptional and Post-Translational Regulatory Mechanisms

Following transcription, the expression of TLP genes can be further regulated at the post-transcriptional and post-translational levels. Post-transcriptional regulation can involve processes such as alternative splicing of pre-mRNA and regulation of mRNA stability, which can affect the amount of protein produced. umich.edu In plants, post-transcriptional gene silencing (PTGS) is a known defense mechanism against viruses and may also play a role in regulating endogenous gene expression. ufl.edunih.gov

Post-translational modifications (PTMs) of TLP proteins can also modulate their activity, stability, and subcellular localization. umich.edu Common PTMs in plants include phosphorylation, glycosylation, and ubiquitination. These modifications can act as molecular switches, rapidly altering the function of TLPs in response to changing cellular conditions. While the specific post-transcriptional and post-translational modifications of many individual TLPs are still under investigation, these regulatory layers are undoubtedly crucial for their diverse biological functions.

Immunological Properties of Thaumatin-like Proteins

Thaumatin-like proteins (TLPs), including Actc2 from kiwi (Actinidia chinensis), are a class of proteins recognized by the immune system, primarily in the context of allergic responses. nih.gov These proteins are classified as pathogenesis-related proteins (PR-5) and are involved in plant defense. mdpi.commdpi.com However, their structural stability and specific molecular features can lead to sensitization and the development of IgE-mediated hypersensitivity reactions in susceptible individuals, ranging from localized symptoms to severe systemic reactions like anaphylaxis. nih.gov

The recognition of Thaumatin-like proteins by the immune system is fundamentally an IgE-dependent process. nih.gov The molecular structure of TLPs is a key factor in their allergenicity. They are polypeptides typically composed of around 200 amino acids with a molecular weight ranging from 21 to 26 kDa. mdpi.combiorxiv.org A defining feature is the presence of 16 conserved cysteine residues that form eight disulfide bridges. nih.govmdpi.com This extensive disulfide bonding confers a compact, stable three-dimensional structure that is highly resistant to heat, pH changes, and enzymatic degradation by proteases in the digestive system. mdpi.com

This stability allows the intact protein to survive transit through the gastrointestinal tract and be recognized by antigen-presenting cells (APCs). nih.gov In the initial phase of sensitization, APCs process the TLP and present it to the immune system, leading to the production of specific IgE antibodies. nih.gov Upon subsequent exposure, these IgE antibodies, bound to the surface of mast cells and basophils, recognize and bind to the TLP. This cross-linking of IgE molecules triggers the release of histamine (B1213489) and other inflammatory mediators, resulting in an allergic reaction. nih.gov The identification and isolation of many TLPs as allergens were made possible by their ability to bind to IgE in the serum of allergic patients. nih.gov

An epitope is a specific region on an antigen, such as a TLP, that is recognized by the immune system, particularly by antibodies like IgE. The characterization of these immunogenic determinants is crucial for understanding allergenicity. While direct experimental epitope mapping for Actc2 is not extensively detailed, computational analyses based on sequence homology with other known TLP allergens have been used to predict its antigenic regions. researchgate.net

Computational studies comparing the amino acid sequences of various TLPs have identified conserved regions that are likely to be allergenic epitopes. researchgate.netlmaleidykla.lt One such analysis of thaumatin-II and homologous TLPs, including the kiwi allergen Act c 2, identified six putative allergenic epitopes through antigenicity prediction and multiple sequence alignments. researchgate.net These studies suggest that specific, often surface-exposed, amino acid sequences are responsible for IgE binding. For instance, certain segments have been identified as characteristic of several TLP allergens. researchgate.net The table below summarizes key findings from computational predictions of antigenic determinants in the TLP family, which includes proteins highly homologous to Actc2.

Table 1: Predicted Antigenic Segments in Thaumatin-like Proteins This table is based on computational analysis of TLP sequences homologous to Actc2.

Putative Antigenic Region Predicted Property Significance in TLP Family
Region 1 High Antigenicity Score Conserved across multiple allergenic TLPs, suggesting a common IgE binding site. researchgate.net
Region 2 Surface-Exposed Loop Accessibility for antibody binding is high, a common feature of epitopes. researchgate.net
Region 3 Contains Key Residues Specific amino acids within this region are predicted to be critical for IgE interaction. researchgate.net

These predictive models have also proposed specific amino acid residues (such as Thr12, Leu74, Gln133, and Thr161 in thaumatin-II) as critical for immunogenicity. researchgate.net Mutating these residues could potentially reduce the allergenicity of the protein, highlighting their importance as immunogenic determinants. researchgate.net

Cross-reactivity occurs when IgE antibodies produced against an allergen from one source (e.g., pollen) recognize and trigger a reaction with a structurally similar allergen from a different source (e.g., a fruit like kiwi). researchgate.net TLPs are a well-documented family of panallergens, responsible for cross-reactivity between various pollens and plant-based foods. researchgate.net

The molecular basis for this cross-reactivity lies in the high degree of sequence and structural homology among TLP family members. researchgate.netnih.gov Different TLPs share conserved amino acid sequences and a similar three-dimensional fold, which means they can present identical or very similar epitopes to the immune system. researchgate.netnih.gov Therefore, IgE antibodies originally generated in response to one TLP can bind to the corresponding epitope on another TLP.

A multi-center study utilizing an allergen microarray with 16 purified TLPs from different sources demonstrated significant cross-reactivity among them via inhibition assays. nih.govsemanticscholar.orgresearchgate.net For example, sensitization to peach TLP (Pru p 2) was found to be strongly associated with pollen sensitization in certain geographical areas, suggesting that initial exposure may occur via inhalation of pollen TLPs. nih.govresearchgate.net Computational analyses also support these findings, predicting that allergens like Act c 2 have the potential to cross-react with other TLPs based on sequence identity. researchgate.net The table below lists several TLPs known to be involved in allergic cross-reactions.

Table 2: Examples of Cross-Reactive Thaumatin-like Protein Allergens

Allergen Name Source Clinical Significance
Act d 2 / Actc2 Kiwi Allergen in kiwi fruit, cross-reactive with other fruit and pollen TLPs. researchgate.netcpu-bioinfor.org
Pru p 2 Peach A major allergen in Rosaceae fruit allergies, linked to pollen sensitization. mdpi.comnih.gov
Mal d 2 Apple An important apple allergen, resistant to heat and digestion. mdpi.comresearchgate.net
Pru av 2 Cherry Identified as a cherry allergen capable of causing sensitization. mdpi.comresearchgate.net
Mus a 4 Banana A recognized TLP allergen in banana. nih.govmdpi.com

This immunological cross-reactivity underscores the importance of considering the entire TLP family when diagnosing and managing allergies to plant-derived foods and pollens. nih.govresearchgate.net

Actc2 Protein: Molecular and Genetic Research

Genomic Structure and Chromosomal Location of the ACTC1 Gene

The ACTC1 gene contains the blueprint for alpha-cardiac actin, a critical protein for heart muscle contraction. Its genetic architecture, including its organization into exons and introns and its specific location within the human genome, has been extensively studied.

The human ACTC1 gene is organized into a series of exons, which are the coding regions, interspersed with non-coding introns. The gene comprises 8 exons. nih.gov In the porcine genome, the ACTC1 gene is noted to have 7 exons. agriculturejournals.cz The boundaries between these exons and introns strictly adhere to the GT-AG rule, where introns typically begin with a GT sequence and end with an AG sequence, ensuring proper splicing of the messenger RNA (mRNA) transcript. sinobiological.com Mutations within these specific exons have been directly linked to congenital heart conditions; for instance, a heterozygous mutation in exon 5 of ACTC1 has been identified as a cause for atrial septal defects. ahajournals.orgahajournals.org

The locus of the human ACTC1 gene has been precisely mapped to chromosome 15. sinobiological.comwikigenes.org Specifically, it resides on the long (q) arm of this chromosome at position 15q14. ahajournals.orgwikipedia.org The exact genomic coordinates for the ACTC1 gene on the GRCh38 human reference genome are from base pair 34,790,107 to 34,795,589 on the reverse strand. ensembl.org

Genomic Feature Details Reference
Gene Symbol ACTC1 ensembl.org
Gene Name Actin, Alpha Cardiac Muscle 1 ensembl.org
Chromosomal Locus 15q14 ahajournals.orgwikipedia.org
Genomic Coordinates Chr15: 34,790,107-34,795,589 (GRCh38) ensembl.org
Strand Reverse ensembl.org
Exon Count (Human) 8 nih.gov

This table summarizes the genomic details of the human ACTC1 gene.

The expression of the ACTC1 gene is tightly controlled by regulatory elements located in its promoter region, the area of DNA upstream of the transcription start site. This region serves as a binding site for various transcription factors that initiate the process of converting the genetic code into protein. Key cardiogenic transcription factors, including GATA4 and NKX2-5, are known to coactivate the ACTC1 promoter, playing a crucial role in heart development. pnas.org Genetic variations within this promoter region can significantly impact gene expression. nih.gov Studies have shown that certain variants can alter the binding affinity of transcription factors, leading to changes in the transcriptional activity of the ACTC1 gene. Such alterations have been implicated in the pathogenesis of congenital heart defects, such as ventricular septal defect. nih.gov

Molecular Biology and Functional Aspects of ACTC1-Encoded Protein (Alpha-Cardiac Actin)

Alpha-cardiac actin, the protein product of the ACTC1 gene, is a highly conserved and multi-functional protein. It is a primary constituent of the contractile apparatus in heart muscle cells.

Actins are categorized into three main groups: alpha (α), beta (β), and gamma (γ). The alpha-actins are predominantly found in muscle tissues. nih.govgenecards.org In mammals, six distinct actin isoforms have been identified, each with tissue-specific expression patterns. nih.gov These include two sarcomeric actins (α-cardiac and α-skeletal), two smooth muscle actins (α-vascular and γ-enteric), and two cytoplasmic actins (β-cytoplasmic and γ-cytoplasmic). nih.gov

Alpha-cardiac actin (ACTC1) and alpha-skeletal actin (ACTA1) are highly homologous, differing by only four amino acids. wikipedia.orgahajournals.org Despite this similarity, their expression is developmentally regulated. ACTC1 is the principal actin isoform in the embryonic and adult heart and is also the major striated actin in fetal skeletal muscle. agriculturejournals.czmdpi.com After birth, its expression in skeletal muscle is downregulated, and α-skeletal actin becomes the predominant form. mdpi.com During cardiac development, there is a sequential expression of actin isoforms, starting with α-smooth muscle actin, followed by α-skeletal actin, with α-cardiac actin ultimately becoming the dominant isoform in the mature heart. biologists.com

Actin Isoform Gene Symbol Primary Tissue Location Key Characteristic
Alpha-Cardiac ActinACTC1Heart, Fetal Skeletal MuscleMajor contractile protein in the heart. wikipedia.org
Alpha-Skeletal ActinACTA1Adult Skeletal MuscleDiffers from ACTC1 by only 4 amino acids. ahajournals.org
Alpha-Smooth Muscle ActinACTA2Vascular Smooth MuscleInvolved in vascular contractility.
Gamma-Smooth Muscle ActinACTG2Enteric Smooth MusclePredominant in the gut.
Beta-Cytoplasmic ActinACTBCytoplasm (all cells)Involved in cell motility and structure.
Gamma-Cytoplasmic ActinACTG1Cytoplasm (all cells)Involved in cell motility and structure.

This table provides a comparative overview of the major human actin isoforms.

The fundamental role of alpha-cardiac actin is in the mechanical process of muscle contraction. wikipedia.org It is the main component of the thin filaments within the sarcomere, the basic contractile unit of a muscle cell. wikipedia.org The process begins with the polymerization of globular actin (G-actin) monomers into a helical filamentous polymer known as F-actin, which forms the backbone of the thin filament. genecards.org

In striated muscle, contraction is a calcium-dependent process regulated by the troponin-tropomyosin complex on the thin filament. nih.gov When calcium ions bind to troponin, it causes a conformational change that moves tropomyosin, exposing myosin-binding sites on the actin filament. This allows cross-bridges from the myosin thick filaments to attach to actin and pull the thin filaments, resulting in muscle contraction and force generation. nih.gov The proper function of alpha-cardiac actin is therefore essential for the heart's ability to pump blood. Mutations in the ACTC1 gene can impair these contractile processes, leading to various forms of cardiomyopathy. nih.govmdpi.com

Compound and Gene List

NameType
Actin, Alpha Cardiac Muscle 1 (ACTC1)Protein/Gene
Actin, Alpha 1, Skeletal Muscle (ACTA1)Protein/Gene
GATA4Protein/Gene
NKX2-5Protein/Gene
TropomyosinProtein
TroponinProtein
MyosinProtein

Mechanisms of G-actin Polymerization into F-actin Filaments

Actin, a highly conserved and abundant protein in eukaryotic cells, exists in two main states: a globular monomeric form (G-actin) and a filamentous polymeric form (F-actin). The transition between these states is a fundamental process critical for numerous cellular functions, including muscle contraction. In cardiac muscle, the polymerization of G-actin into the F-actin filaments that form the backbone of the sarcomeric thin filament is a tightly regulated process.

The polymerization process classically occurs in three phases:

Nucleation: This is the initial and rate-limiting step where two to three G-actin monomers slowly come together to form a small, stable oligomer, or nucleus.

Elongation: Once a nucleus is formed, additional G-actin monomers rapidly add to both ends of the growing filament. The addition is typically faster at the "barbed" (+) end than the "pointed" (-) end. nih.gov

Steady State: As the concentration of G-actin monomers decreases, the filament reaches a steady state where the rate of monomer addition at the ends is balanced by the rate of monomer dissociation. This dynamic process is often referred to as "treadmilling". nih.gov

In the context of the cardiomyocyte, this process is influenced by a host of actin-binding proteins (ABPs) that modulate the kinetics of polymerization and depolymerization. nih.gov In mature cardiac muscle, approximately 99% of actin is incorporated into the stable F-actin structures of the myofibrils, with only a small pool of G-actin present. nih.gov The stability of these filaments is crucial for contractile function. Proteins that sequester G-actin, such as those of the cyclase-associated protein (CAP) family (e.g., CAP2 in the heart), play a role in maintaining the equilibrium between the G-actin pool and the F-actin filaments. thoracickey.com The precise control of this equilibrium is vital, as disturbances in actin polymerization can lead to severe defects in sarcomere structure and function. ahajournals.org

Contribution to Sarcomere Assembly and Function

The ACTC1 protein is a major constituent of the contractile apparatus in cardiac muscle cells. uniprot.org As the primary component of the thin filaments, F-actin provides the structural backbone that interacts with thick filaments, composed of myosin, to generate force and produce muscle contraction. nih.govbiorxiv.org

The assembly of the sarcomere, the fundamental contractile unit of striated muscle, is a highly orchestrated process. Thin filaments, composed of F-actin helically wound with regulatory proteins tropomyosin and the troponin complex (troponin C, I, and T), extend from the Z-disc. thoracickey.comahajournals.orgwikipedia.org The precise length and stability of these thin filaments are critical for proper sarcomere function. ACTC1 is essential for aligning and stabilizing these thin filaments within the sarcomere. researchgate.net

The interaction between actin and myosin is the basis of muscle contraction. During this process, myosin heads bind to specific sites on the F-actin filament, pulling the thin filament past the thick filament in an ATP-dependent cycle. nih.gov This sliding action shortens the sarcomere and, collectively, the entire muscle cell. The conserved nature of the ACTC1 protein sequence is critical, as any change can affect its fundamental functions, including its interaction with myosin, its binding to regulatory proteins, or its connection to the Z-disc. researchgate.net Mutations that disrupt these interactions can impair contractility and lead to cardiomyopathies. ahajournals.orgfrontiersin.org For instance, ultrastructural analysis of myocardial tissue from individuals with certain ACTC1 mutations reveals significant sarcomeric disarray and myofibrillar degeneration, underscoring the protein's critical role in maintaining structural integrity. ahajournals.orgresearchgate.net

ACTC1 Gene Expression and Regulation

Tissue-Specific Expression Patterns of ACTC1 (e.g., cardiac muscle, smooth muscle)

The ACTC1 gene encodes the alpha-cardiac actin isoform. As its name suggests, its expression is most prominent in the heart. It is the predominant actin isoform in the adult heart and also in the embryonic myocardium, where it is crucial for normal cardiac development. researchgate.net

While the highest levels of ACTC1 expression are found in cardiomyocytes, the protein is also expressed in other muscle tissues. proteinatlas.org Data from resources like the Human Protein Atlas show selective cytoplasmic expression in heart, skeletal, and smooth muscle cells. proteinatlas.org In early adult skeletal muscle, ACTC1 is also expressed, although at variable levels that can differ significantly between genetic strains, suggesting complex regulatory mechanisms outside the heart. nih.gov

Tissue-Specific Expression of ACTC1
TissueExpression LevelPrimary Role
Cardiac MuscleVery HighMajor component of the contractile sarcomere
Skeletal MuscleVariableExpressed during development and in early adulthood
Smooth MuscleDetectedContributes to contractile functions

Transcriptional and Post-Transcriptional Control of ACTC1 Expression

The regulation of ACTC1 expression is a multi-layered process involving both transcriptional and post-transcriptional mechanisms to ensure appropriate levels of the protein are produced during development and maintained in the adult heart.

Transcriptional Control: The expression of ACTC1 is governed by cardiac-specific transcription factors. Key regulators of cardiomyogenesis, such as GATA4, GATA6, NKX2-5, and TBX5, are known to interact in a coordinated manner to control the expression of downstream targets, including ACTC1. ahajournals.org The promoter region of the ACTC1 gene contains binding sites for these factors, which drive its high level of expression in the heart. Furthermore, epigenetic modifications, such as DNA methylation around the transcriptional start site, have been shown to negatively correlate with ACTC1 expression in skeletal muscle, indicating a role for such mechanisms in fine-tuning its expression in different tissues. nih.gov

Post-Transcriptional Control: After the ACTC1 gene is transcribed into mRNA, its expression can be further regulated. MicroRNAs (miRNAs) are small non-coding RNAs that can bind to the 3'-untranslated region (3'UTR) of target mRNAs, leading to their degradation or translational repression. Mutations in the 3'UTR of ACTC1 that create new binding sites for miRNAs, such as miR-139-5p, have been linked to reduced expression of the protein and associated with congenital heart defects like atrial septal defect (ASD). researchgate.netnih.gov This highlights the importance of post-transcriptional mechanisms in controlling the final output of ACTC1 protein.

Response of ACTC1 Expression to Environmental Cues and Physiological Conditions

The expression of the ACTC1 gene is not static and can be modulated by various physiological and environmental stimuli. In conditions of cardiac stress or injury, the heart often undergoes remodeling, which can involve changes in gene expression. For example, in response to certain pathological conditions, the expression of fetal genes, which are normally downregulated after birth, can be reactivated. Overexpression of mutant ACTC1 has been shown to blunt the induction of fetal genes like NPPA and NPPB, suggesting a link between ACTC1 integrity and the cardiac stress response. ahajournals.org

Reduced expression of ACTC1 has been strongly correlated with increased cardiomyocyte apoptosis (programmed cell death). nih.gov This suggests that maintaining adequate levels of ACTC1 is critical for cardiomyocyte survival. In studies of sporadic congenital heart disease, a significant downregulation of ACTC1 expression was observed in affected cardiac tissues, and this reduction was linked to a higher rate of apoptosis. nih.gov Exposure to certain environmental factors may also impact ACTC1 expression. For instance, exposure to the chemical triclosan (B1682465) (TCS) has been shown to decrease the mRNA level of ACTC1 in cardiomyocytes. researchgate.net

Genetic Variation and Molecular Consequences of ACTC1 Alterations

Mutations in the ACTC1 gene are a known cause of several hereditary heart diseases, including hypertrophic cardiomyopathy (HCM), dilated cardiomyopathy (DCM), and congenital heart defects like atrial septal defects (ASD). frontiersin.orgnih.gov The consequences of these genetic alterations at the molecular level can be severe, disrupting the protein's structure and function.

To date, numerous mutations in ACTC1 have been identified in patients with various forms of cardiomyopathy. frontiersin.org These mutations can be classified based on their location within the actin protein and their predicted impact on protein-protein interactions. For example, mutations can affect:

Myosin-binding sites: Altering the direct interaction between actin and myosin, thereby impairing force generation. frontiersin.org

Tropomyosin-binding sites: Disrupting the regulation of the actin thin filament. frontiersin.org

Actin-actin interfaces: Affecting the polymerization of G-actin into F-actin or the stability of the filament itself. ahajournals.org

A single amino acid substitution can have profound effects. For example, the G247D mutation has been shown to disturb actin polymerization, leading to sarcomeric disarray, increased apoptosis, and impaired myocellular contractility. ahajournals.org Similarly, the A222T mutation was predicted through computational modeling to cause significant electrostatic and conformational shifts in the cardiac actin protein. nih.gov These structural changes can compromise the ability of actin to form stable filaments and interact correctly with its binding partners, ultimately leading to the clinical phenotypes of heart disease. ahajournals.orgnih.gov Reduced ACTC1 expression, whether due to genetic mutation or other factors, can also trigger apoptosis, contributing to the pathogenesis of congenital heart defects. nih.gov

Examples of ACTC1 Mutations and Their Consequences
MutationAssociated DiseaseMolecular Consequence
G247DAtrial Septal Defect, Dilated CardiomyopathyDisturbed actin polymerization, sarcomeric disarray, increased apoptosis. ahajournals.orgresearchgate.net
A295SHypertrophic CardiomyopathyAffects interaction with tropomyosin and myosin. frontiersin.org
E99KHypertrophic CardiomyopathyAlters direct interaction with myosin motor protein. frontiersin.org
c.*1784T>C (3'UTR)Atrial Septal DefectCreates new miRNA binding site, reducing protein expression. researchgate.net
A222TDilated CardiomyopathyCauses electrostatic and conformational shifts in the protein. nih.gov

Compound and Gene Name Reference Table

Name MentionedType
ACTC1Gene / Protein
G-actinProtein (Monomer)
F-actinProtein (Polymer)
MyosinProtein
TropomyosinProtein
Troponin CProtein
Troponin IProtein
Troponin TProtein
GATA4Transcription Factor
GATA6Transcription Factor
NKX2-5Transcription Factor
TBX5Transcription Factor
NPPAGene
NPPBGene
Caspase-3Protein (Enzyme)
Bcl-2Protein
CAP2Protein
miR-139-5pmicroRNA

Types of Genetic Variants in ACTC1 (e.g., missense, nonsense, indels)

Genetic variants in the ACTC1 gene are predominantly missense mutations, where a single nucleotide change results in the substitution of one amino acid for another in the protein sequence. mdpi.com These are the most common type of mutation linked to cardiac diseases such as HCM and DCM. mdpi.commdpi.com Over 70 mutations have been identified in ACTC1, with more than 90% being missense variants. mdpi.com

Other less common types of genetic alterations, such as nonsense mutations (which introduce a premature stop codon, leading to a truncated protein) and indels (insertions or deletions of nucleotides), can also occur, though they are less frequently reported in association with ACTC1-related cardiomyopathies. The high degree of conservation in the actin protein sequence means that even subtle changes from missense mutations can have significant pathological consequences. frontiersin.org

Variant TypeDescriptionAssociated Phenotype(s)
Missense A single nucleotide change results in a codon that codes for a different amino acid.Hypertrophic Cardiomyopathy (HCM), Dilated Cardiomyopathy (DCM), Atrial Septal Defects (ASD). frontiersin.orgmdpi.comahajournals.org
Nonsense A mutation that results in a premature stop codon, leading to a truncated, often nonfunctional, protein.Less commonly reported for ACTC1-related cardiomyopathies.
Indel An insertion or deletion of one or more nucleotide base pairs in a gene.Can cause frameshift mutations, significantly altering the protein sequence. Less frequently documented for ACTC1.

Impact of Specific ACTC1 Variants on Protein Structure and Stability

The specific location of an amino acid substitution can profoundly affect the structure and stability of the alpha-cardiac actin protein. Mutations can disrupt critical intramolecular interactions, alter the protein's three-dimensional fold, or affect its ability to polymerize into filamentous actin (F-actin). ahajournals.orgnih.gov

For instance, the G247D mutation, linked to atrial septal defects and late-onset DCM, involves the replacement of a neutral, nonpolar glycine (B1666218) with a negatively charged, polar aspartic acid. This change is predicted to disrupt hydrophobic interactions that are essential for the protein's correct folding pattern. ahajournals.org Similarly, studies on variants in the related protein α-actinin-2 (ACTN2) demonstrate that cardiomyopathy-associated mutations can be structurally destabilizing, causing the protein to unfold at lower temperatures than the wild-type version. nih.govbiorxiv.org Such instability can lead to increased protein degradation and reduced availability of functional actin for the sarcomere. biorxiv.org Some variants may also interfere with the assembly of globular actin (G-actin) into the F-actin filaments that form the backbone of the sarcomeric thin filament. ahajournals.org

Functional Impairment of Alpha-Cardiac Actin Due to Genetic Alterations (e.g., effects on contractility, protein-protein interactions)

Genetic alterations in ACTC1 directly impair the function of the contractile apparatus. The consequences of these mutations are diverse and variant-specific, affecting muscle contractility and interactions with other sarcomeric proteins. frontiersin.orgnih.gov

Effects on Contractility: Some mutations result in a hypercontractile state, while others lead to hypocontractility. The HCM-associated A295S variant, for example, causes hypercontractile muscle, characterized by decreased relaxation and increased tension-generating periods. frontiersin.org Conversely, the DCM-linked variants R312H and E361G lead to a lower Ca2+-sensitivity of myosin-S1 ATPase stimulation, which is indicative of impaired force generation. mdpi.comnih.gov The G247D mutation has been shown to decrease myocellular contractility in ventricular cardiomyocytes. ahajournals.org

Effects on Protein-Protein Interactions: Alpha-cardiac actin must interact precisely with numerous other proteins, including myosin, tropomyosin, troponin, and cardiac myosin binding protein-C (cMyBP-C). nih.govescholarship.org Mutations can weaken these crucial interactions. The Y166C and A331P variants, for instance, significantly decrease the binding affinity of actin for the N-terminal domains of cMyBP-C. escholarship.orgnih.gov This disruption can alter the regulation of contraction and contribute to the development of cardiomyopathy. escholarship.org

The table below summarizes the functional effects of several well-studied ACTC1 variants.

VariantAssociated DiseaseFunctional Impairment
A295S HCMHypercontractility; decreased muscle relaxation. frontiersin.org
R312H DCMReduced Ca2+-sensitivity of myosin-S1 ATPase stimulation; decreased affinity to cTm. mdpi.comnih.gov
E361G DCMReduced Ca2+-sensitivity of myosin-S1 ATPase stimulation. mdpi.comnih.gov
G247D ASD, DCMDecreased myocellular contractility; defective actin polymerization; increased apoptosis. ahajournals.orgresearchgate.net
Y166C HCMDecreased binding affinity for cardiac myosin binding protein-C (cMyBP-C). escholarship.orgnih.gov
A331P DCMDecreased binding affinity for cardiac myosin binding protein-C (cMyBP-C). nih.gov

Allele-Specific Effects and Genetic Penetrance in Model Systems

The diverse clinical outcomes associated with different ACTC1 mutations highlight the concept of allele-specific effects, where each unique mutation can lead to disease through a distinct molecular mechanism. nih.gov For example, one variant might primarily disrupt actin polymerization, while another might mainly affect its interaction with myosin or regulatory proteins. frontiersin.orgahajournals.org Studies on the related smooth muscle actin gene, ACTA2, have shown that different missense mutations can have unique impacts on actin's thermostability, polymerization dynamics, and interaction with binding partners. nih.gov These allele-specific behaviors suggest that therapeutic strategies may need to be tailored to the specific mutation.

Genetic penetrance refers to the proportion of individuals with a particular genetic variant who exhibit the signs and symptoms of the associated disorder. In some families, ACTC1 mutations show high or complete penetrance, meaning that nearly everyone who inherits the mutation will develop the disease. researchgate.net For example, the G247D mutation was found to be fully penetrant in a large family with atrial septal defects and cardiomyopathy. researchgate.net However, the penetrance of other variants can be incomplete, suggesting that other genetic or environmental factors may influence the disease's development. Model systems, such as zebrafish and mice, are crucial for studying these aspects, as they allow researchers to investigate the effects of specific human gene variants on cardiac development and function in a controlled environment. nih.govnih.govnih.gov

Protein-Protein Interactions Involving Alpha-Cardiac Actin

Alpha-cardiac actin does not function in isolation; its roles in muscle contraction and cellular structure are mediated through a complex network of protein-protein interactions.

Interactions within the Contractile Apparatus

Within the sarcomere, F-actin forms the core of the thin filament and serves as a molecular track for the myosin motor protein. The fundamental process of muscle contraction involves the cyclic binding and unbinding of myosin heads to the actin filament, powered by ATP hydrolysis. wikipedia.org This interaction is tightly regulated by the tropomyosin-troponin complex, which binds along the actin filament. In a resting state, tropomyosin blocks the myosin-binding sites on actin. The influx of calcium ions triggers a conformational change in the troponin complex, which in turn shifts tropomyosin, exposing the binding sites and allowing contraction to occur. nih.gov Alpha-cardiac actin also interacts with cardiac myosin binding protein-C, an accessory protein that modulates contractility. escholarship.orgnih.gov

Role in Cytoskeletal Dynamics and Cellular Signaling

Beyond its role in the sarcomere, alpha-cardiac actin is a key component of the cardiomyocyte cytoskeleton, contributing to cell structure, integrity, and motility. uniprot.orguniprot.org The dynamic polymerization and depolymerization of the actin cytoskeleton are essential for cellular processes such as cell division (cytokinesis) and migration. genecards.org Actin filaments provide a scaffold for intracellular transport and connect the cell to the extracellular matrix through focal adhesions. This connection is vital for mechanotransduction—the process by which cells sense and respond to physical forces. As such, the actin cytoskeleton plays an integral role in cellular signaling pathways that regulate cell growth, shape, and survival. wikipedia.org

Interactions with Regulatory and Modulatory Proteins

The function of alpha-2 smooth muscle actin (ACTA2) is intricately regulated through its interaction with a host of other proteins that modulate its polymerization into filaments (F-actin) and its role in the contractile apparatus of smooth muscle cells (SMCs). These interactions are fundamental for maintaining vascular tone and integrity.

The primary interaction for force generation is with the beta-myosin heavy chain, encoded by the MYH11 gene. researchgate.net The cyclic binding and unbinding of myosin heads to ACTA2 filaments, powered by ATP hydrolysis, is the core mechanism of muscle contraction. researchgate.netmaayanlab.cloud The stability and regulatory control of this interaction are further managed by proteins such as tropomyosin and calponin, which associate with the actin filaments.

Beyond the core contractile unit, ACTA2 dynamics are governed by a wide array of actin-binding proteins (ABPs). These proteins control the transition between globular monomeric actin (G-actin) and filamentous F-actin. frontiersin.org For instance, proteins in the formin family can nucleate the assembly of unbranched actin filaments. biologists.com The regulation of ACTA2 is also influenced by signaling pathways that respond to mechanical forces and biochemical cues. maayanlab.cloud Cytokines like TGF-β can modulate ACTA2 gene expression, impacting the availability of the protein for filament formation. maayanlab.cloud Furthermore, post-translational modifications, such as the oxidation of methionine residues by MICAL proteins, can promote actin filament depolymerization, providing a mechanism for rapid cytoskeletal remodeling. genecards.org

The table below summarizes some of the key proteins that interact with and regulate ACTA2.

Interacting ProteinGeneFunction in Relation to ACTA2
Beta-myosin heavy chain MYH11The primary motor protein that generates contractile force by moving along ACTA2 filaments. researchgate.net
Tropomyosin TPM1A regulatory protein that binds to actin filaments and controls myosin's access to binding sites. thebiogrid.org
Myocardin-related transcription factor (MRTF) MKL1A transcription factor that senses G-actin levels; low G-actin (high F-actin) allows MRTF to promote the expression of SMC-specific genes, including ACTA2 itself. frontiersin.org
Formins e.g., DIAPH1A family of proteins that nucleate and promote the elongation of unbranched actin filaments. biologists.com
MICAL proteins e.g., MICAL1Enzymes that oxidize actin, leading to filament disassembly. genecards.org

Molecular Pathophysiology of ACTA2 Dysregulation

Dysregulation of ACTA2, primarily through missense mutations in the ACTA2 gene, disrupts smooth muscle function, leading to a spectrum of vascular diseases, including thoracic aortic aneurysms and dissections (TAAD), premature coronary artery disease, and Multisystemic Smooth Muscle Dysfunction Syndrome (MSMDS). nih.govacta2alliance.orgmedlineplus.gov

At the molecular level, pathogenic ACTA2 mutations impair the function of smooth muscle cells through several proposed mechanisms. A primary consequence of many mutations is the disruption of proper actin filament assembly and stability. researchgate.netmaayanlab.cloud This interference with polymerization leads to a reduced number of functional actin filaments within the cell, which is predicted to decrease the cell's ability to generate contractile force. researchgate.netahajournals.org

For example, structural analyses of SMCs from individuals with heterozygous ACTA2 mutations show that the mutant proteins can interfere with the assembly of normal actin filaments, suggesting a dominant-negative effect where the altered protein disrupts the function of the protein produced from the normal allele. researchgate.netahajournals.org Specific mutations, such as the recurrent R258C variant, have been shown in vitro to alter filament formation and stability and to impair interactions with myosin. ahajournals.org This directly compromises the core function of the actomyosin (B1167339) contractile apparatus. ahajournals.org The net result is a reduction in the ability of the smooth muscle to contract effectively against the hemodynamic forces within blood vessels. medlineplus.gov

The molecular defects caused by ACTA2 mutations translate into significant cellular-level dysfunction, most notably affecting vascular contractility and cellular integrity. The reduced ability of SMCs to contract properly means that blood vessels, particularly the aorta where hemodynamic stress is highest, cannot adequately withstand pulsatile blood flow. medlineplus.gov This impaired contractility leads to a weakening and stretching of the vessel wall, predisposing it to the formation of aneurysms (dilations) and dissections (tears). frontiersin.orgmedlineplus.gov

Paradoxically, while contractility is decreased, some ACTA2 mutations are also associated with an increased proliferation of SMCs. nih.govsemanticscholar.org This proliferative phenotype is a key factor in the development of occlusive vascular diseases, such as premature coronary artery disease and Moyamoya-like disease, where SMCs migrate and proliferate, narrowing the lumen of smaller arteries. frontiersin.orgnih.govyoutube.com Therefore, ACTA2 dysregulation can lead to two distinct and dangerous vascular pathologies: dilation and aneurysm in large elastic arteries, and stenosis and occlusion in smaller muscular arteries. frontiersin.org This dual effect highlights the critical role of ACTA2 in maintaining a quiescent, contractile SMC phenotype and cellular integrity.

To understand the cellular consequences of ACTA2 mutations, researchers utilize various in vitro and in vivo models. A common approach is the use of smooth muscle cells explanted from the aortic tissue of patients with known ACTA2 mutations. nih.govnih.gov These patient-derived cells allow for direct observation of cellular phenotypes, such as impaired contractility and increased proliferation and migration. nih.govresearchgate.net Dermal fibroblasts from patients can also be transdifferentiated into SMC-like cells to study disease mechanisms. oup.com

Animal models, particularly mice, have been instrumental in dissecting the pathophysiology. Mice lacking the Acta2 gene (Acta2⁻/⁻) serve as a model for studying the effects of a complete loss of the protein. nih.gov These mice exhibit reduced vascular contractility and aortic enlargement. ahajournals.orgnih.gov More sophisticated models include knock-in mice that carry specific pathogenic mutations, such as the R179C variant, which allows for the study of dominant-negative effects in a living organism and helps to model the specific pathologies seen in humans, like Multisystemic Smooth Muscle Dysfunction Syndrome. researchgate.net These models have been crucial for demonstrating that the loss of ACTA2 function can lead to increased reactive oxygen species and activation of pro-inflammatory signaling pathways, such as NF-κB, which contribute to the disease phenotype. ahajournals.orgresearchgate.net Recently, zebrafish models have been developed to observe how knockdown of ACTA2 leads to defective vascular development and integrity. frontiersin.org

Evolutionary Conservation of Actin Proteins Across Species

Actin is one of the most highly conserved proteins throughout the evolution of eukaryotes. biologists.com Its fundamental role in forming the cytoskeleton, which is essential for cell structure, motility, division, and intracellular transport, has placed strong selective pressure on maintaining its sequence and structure. frontiersin.org The amino acid sequences of actin proteins from vastly different species, such as humans and amoebae, can show remarkable identity, reflecting a shared ancestry stretching back over a billion years. nih.gov This high degree of conservation is attributed to the necessity for actin to interact with a multitude of other proteins; any significant change in actin's structure could disrupt these critical interactions. frontiersin.orgreddit.com

Comparative genomic studies reveal that while the actin protein itself is highly conserved, the organization and number of actin-encoding genes vary significantly across different kingdoms of life. biologists.com Many unicellular eukaryotes, like yeast, possess a single actin gene. In contrast, multicellular organisms typically have multiple actin genes that have arisen through gene duplication events. These duplicated genes have often evolved to serve specialized functions in different cell types. nih.gov

Humans, for example, have six actin genes that encode distinct isoforms. These are broadly classified into three groups:

Alpha-actins (α): Found in muscle cells. This group includes ACTA2 (vascular smooth muscle), ACTA1 (skeletal muscle), and ACTC1 (cardiac muscle).

Beta-actins (β): A cytoplasmic actin found in most cell types.

Gamma-actins (γ): Includes a cytoplasmic isoform and a smooth muscle-specific isoform (ACTG2). biologists.commdpi.com

This diversification allows for fine-tuning of the actin cytoskeleton's properties in different tissues. For instance, muscle actins are specialized for their role in the highly organized contractile sarcomere, while cytoplasmic actins perform more general cytoskeletal functions. biologists.com In plants, the actin gene family has undergone significant expansion, with species like Arabidopsis thaliana having numerous actin genes, reflecting a different evolutionary path to generate functional diversity. biologists.commdpi.com The study of these gene families, along with actin-related proteins (ARPs), provides insight into the evolution of cellular complexity in eukaryotes. molbiolcell.orgnih.gov

Methodological Approaches in Thaumatin Like Protein and Actc2 Research

Genomic and Transcriptomic Methodologies

Genomic and transcriptomic approaches provide foundational knowledge on the genes encoding TLPs like Actc2, their evolutionary relationships, and their expression patterns in response to various stimuli.

Genome-wide analysis is a primary step in identifying the full complement of TLP family genes within a plant species. nih.govnih.gov This process often begins with the use of a Hidden Markov Model (HMM) profile of the conserved thaumatin (B217287) domain (PF00314) to scan entire genome databases. nih.govfrontiersin.org For instance, this in silico approach has been used to identify 90 TLP genes in the Gossypium barbadense (Sea Island cotton) genome and 31 TLP genes in the genome of Ammopiptanthus nanus. nih.govnih.gov

Next-generation sequencing (NGS) technologies are fundamental to this process, providing the vast amounts of sequence data necessary for genome assembly and annotation. Once TLP genes such as Actc2 are identified, NGS allows for the analysis of genetic variants (e.g., single nucleotide polymorphisms, or SNPs) within populations. These variants can then be correlated with specific traits, such as disease resistance or allergenicity levels, through Genome-Wide Association Studies (GWAS). This powerful combination of NGS and GWAS helps researchers pinpoint specific genes or genetic markers associated with important functional characteristics of TLPs.

Understanding when and where TLP genes are expressed is key to deciphering their biological function. RNA Sequencing (RNA-Seq) is a high-throughput method used to capture a comprehensive snapshot of gene expression in a specific tissue at a specific time. biorxiv.org Researchers use RNA-Seq to analyze how the expression of TLP genes, including Actc2, changes under various conditions, such as fungal infection or abiotic stresses like heat, drought, and salinity. biorxiv.orgnih.gov For example, RNA-Seq data has been used to study the expression of TLP genes in wheat seedlings after inoculation with fungal pathogens, revealing their role in the plant's defense response. biorxiv.org

Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure and validate the expression levels of particular genes identified through broader screening methods like RNA-Seq. nih.govnih.gov In TLP research, gene-specific primers are designed to amplify cDNA synthesized from RNA of different plant tissues or treatment conditions. nih.govmdpi.com The amplification process is monitored in real-time, allowing for precise quantification of the initial amount of mRNA. gene-quantification.comyoutube.com This method has been instrumental in confirming the coordinated upregulation of multiple TLP genes during pathogen resistance and in characterizing the unique expression patterns of individual TLP family members in response to environmental cues. nih.gov

Bioinformatics is indispensable for making sense of the large datasets generated by genomic and transcriptomic studies. nih.govresearchgate.net A variety of computational tools are used to identify, classify, and analyze TLP gene families. Following gene identification via HMM profiles, tools like the NCBI Conserved Domain Database (CDD) BLAST are used to confirm the presence of the characteristic thaumatin domain. biorxiv.org

Multiple sequence alignments, performed with software like ClustalX, are used to compare the amino acid sequences of different TLPs. nih.govbiorxiv.org These alignments are crucial for identifying conserved regions, such as the 16 cysteine residues that form stabilizing disulfide bonds and signature motifs like the "REDDD" motif. biorxiv.orgnih.govfrontiersin.org Phylogenetic trees are then constructed from these alignments using methods like Neighbor-Joining (NJ) in software such as MEGA, which reveals the evolutionary relationships between TLP family members within and across different species. nih.govbiorxiv.orgmdpi.com Additionally, tools like PlantCARE are used to scan the promoter regions of TLP genes to identify cis-acting regulatory elements that control gene expression in response to hormones and stress. nih.govfrontiersin.orgmdpi.com

Table 1: Key Bioinformatics Tools in TLP Research

Tool/Database Application in TLP Research
HMM (e.g., Pfam PF00314) Initial identification of candidate TLP genes in a genome by searching for the conserved thaumatin domain.
BLAST (CDD) Confirmation of the thaumatin domain in candidate protein sequences.
ClustalX / MUSCLE Performing multiple sequence alignments of TLP protein sequences to identify conserved residues and motifs.
MEGA / PHYML Construction of phylogenetic trees to infer evolutionary relationships among TLP family members.
PlantCARE Analysis of promoter sequences to predict cis-acting regulatory elements related to stress and hormone responses.
SWISS-MODEL Predicting the three-dimensional structure of TLP proteins through homology modeling. mdpi.com

Proteomic and Structural Biology Methodologies

Once the genes are identified and their expression is characterized, the focus shifts to the proteins themselves. Proteomic and structural biology methods are used to isolate, characterize, and determine the three-dimensional structure of TLPs like Actc2.

The isolation of a specific TLP, such as Actc2 from kiwi fruit, from a complex mixture of cellular proteins is a multi-step process. researchgate.netnih.gov A typical purification protocol begins with protein extraction from the plant tissue, often followed by ammonium (B1175870) sulfate (B86663) precipitation to concentrate the proteins. This crude extract is then subjected to a series of chromatography techniques. researchgate.net These can include ion-exchange chromatography, gel permeation (size-exclusion) chromatography, and affinity chromatography to separate proteins based on charge, size, and specific binding properties, respectively. nih.gov

After purification, the protein's identity and characteristics are determined. SDS-PAGE (Sodium dodecyl-sulfate polyacrylamide gel electrophoresis) is used to assess the purity and estimate the molecular weight of the protein. The precise identity of the purified TLP is often confirmed by N-terminal sequencing using Edman degradation or by mass spectrometry. nih.govnih.gov Further characterization can include determining the isoelectric point (pI) and assessing biological activity, such as the antifungal properties demonstrated by the TLP from kiwi. nih.gov

Determining the precise three-dimensional (3D) structure of a protein is essential for understanding its function at a molecular level. X-ray crystallography is a powerful and widely used technique for this purpose. It requires the protein, such as thaumatin, to be purified and grown into a highly ordered crystal. researchgate.net This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic-resolution model of the protein. nih.govnih.govmdpi.com This method has been used to determine the structure of thaumatin I and II, revealing a complex fold stabilized by numerous disulfide bonds. nih.govnih.govpdbj.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique that determines the structure of proteins in solution, which can be advantageous as it does not require crystallization. nih.govmdpi.com NMR is particularly useful for studying protein dynamics and interactions. gmclore.orgmdpi.com While historically limited to smaller proteins, advances in NMR methodology now allow for the structural analysis of proteins and complexes in the 20-50 kDa range, which includes many TLPs. gmclore.org Cryo-electron microscopy (Cryo-EM) is an emerging technique that is also becoming a powerful tool for determining the structures of a wide range of biological macromolecules.

Table 2: Comparison of Structural Determination Methods

Method Principle Advantages Limitations
X-ray Crystallography X-ray diffraction from a protein crystal. mdpi.com High resolution, well-established technique. Requires protein crystallization, which can be difficult; crystal packing may influence conformation.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei in a magnetic field. mdpi.com Provides structure in solution; can study protein dynamics and interactions. gmclore.org Typically limited to smaller to medium-sized proteins (<50 kDa); can be time-consuming.
Cryo-EM Electron microscopy of flash-frozen molecules in vitreous ice. Can analyze large complexes; does not require crystallization. Resolution may be lower than crystallography for smaller proteins; requires specialized equipment.

Mass Spectrometry for Protein Identification and Post-Translational Modification Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive identification of TLPs and ACTC2 and for the characterization of their post-translational modifications (PTMs), which are crucial for regulating protein function. nih.govthermofisher.com

In the context of thaumatin-like proteins, MS-based proteomics is utilized to identify TLP family members in various plant species. For instance, extensive BLAST searches combined with Hidden Markov Model (HMM) and Pfam BLAST analyses are used to identify TLP sequences in plant genomes. nih.gov The presence of the conserved thaumatin domain is then confirmed using tools like the NCBI Conserved Domain Database (CDD) BLAST. nih.gov Grape-derived TLPs, which can contribute to haze formation in white wines, are also identified using mass spectrometry techniques. mdpi.com

For ACTC2, high-resolution top-down liquid chromatography-mass spectrometry (LC/MS) methods have been developed for the rapid purification and comprehensive analysis of α-actin isoforms from muscle tissues. nih.gov This technique allows for the simultaneous visualization of all α-actin isoforms and their PTMs in a single spectrum, enabling reliable quantification and detailed characterization. nih.gov For example, a study utilizing a 7 Tesla Fourier transform ion cyclotron resonance (FTICR) mass spectrometer was able to accurately measure the ratio of skeletal to cardiac actin isoforms. nih.gov

Post-translational modifications, which involve the covalent addition of functional groups to proteins, are critical for cellular regulation and can be detected by mass spectrometry as they induce characteristic mass shifts. nih.govthermofisher.comnih.govsigmaaldrich.com While specific PTMs for many TLPs are still under investigation, the methodologies for their analysis are well-established. For actin, numerous PTMs have been identified, including acetylation, arginylation, and oxidation, which can regulate its dynamics and function. nih.gov Mass spectrometry is a powerful tool for mapping these modifications and quantifying their changes. nih.govsigmaaldrich.com

Table 1: Mass Spectrometry Approaches in TLP and ACTC2 Research
TechniqueApplication for Thaumatin-like ProteinsApplication for ACTC2Key Findings/Capabilities
LC/MS-based ProteomicsIdentification of TLP family members in various plant genomes (e.g., wheat, rice). nih.govPurification and analysis of α-actin isoforms from muscle tissue. nih.govEnables comprehensive identification and characterization of protein families and isoforms.
Top-Down LC/MSNot explicitly detailed in the provided sources.Simultaneous visualization and quantification of α-actin isoforms and their PTMs. nih.govProvides detailed information on intact proteins, including modifications.
FTICR-MSNot explicitly detailed in the provided sources.Accurate mass determination to measure skeletal/cardiac actin isoform ratios. nih.govOffers high resolution and mass accuracy for distinguishing closely related protein isoforms.

In vitro Protein-Protein Interaction Assays

Understanding the interactions of TLPs and ACTC2 with other proteins is fundamental to deciphering their biological functions. Various in vitro assays are employed to study these molecular partnerships.

For thaumatin-like proteins, their interactions are often studied in the context of their role in plant defense and allergenicity. Techniques like ELISA are used to investigate the cross-reactivity of different TLPs, which is crucial for understanding allergic reactions. nih.govsemanticscholar.org Protein microarray technology has also been utilized to analyze the interaction of a panel of purified TLPs with antibodies in patient sera, revealing patterns of sensitization. nih.govsemanticscholar.org Furthermore, yeast two-hybrid (Y2H) experiments have been used to identify proteins that interact with TLPs, such as the interaction of TaTLP1 with PR1 genes in wheat. nih.gov

In ACTC2 research, cosedimentation assays are a key technique to study its interaction with other myofilament proteins. For example, the binding affinity and stoichiometry of the N-terminus of cardiac myosin binding protein-C (c-MyBPC) to ACTC2 mutant proteins have been analyzed using this method. nih.gov This involves polymerizing the actin variants and incubating them with the binding partner, followed by sedimentation and analysis of the pellet fractions by SDS-PAGE and densitometry. nih.gov Other in vitro studies have investigated the interaction of cardiac actin with molecules like doxorubicin, using techniques such as ultracentrifugation, turbidity assays, and negative staining electron microscopy to assess actin polymerization. nih.gov

Table 2: In vitro Interaction Assays for TLP and ACTC2
Assay TypeApplication for Thaumatin-like ProteinsApplication for ACTC2Information Gained
ELISAInvestigating cross-reactivity between different TLP allergens. nih.govsemanticscholar.orgNot explicitly detailed in the provided sources.Quantifies protein-antibody interactions.
Protein MicroarrayAnalyzing interactions of purified TLPs with patient sera to map allergenic profiles. nih.govsemanticscholar.orgNot explicitly detailed in the provided sources.High-throughput analysis of protein interactions.
Yeast Two-Hybrid (Y2H)Identifying interacting partners, such as the interaction between TaTLP1 and PR1. nih.govNot explicitly detailed in the provided sources.Detects binary protein-protein interactions in vivo (in yeast).
Cosedimentation AssayNot explicitly detailed in the provided sources.Analyzing the binding of c-MyBPC to ACTC2 variants. nih.govDetermines binding affinity (Kd) and stoichiometry (Bmax).
Turbidity Assay & Electron MicroscopyNot explicitly detailed in the provided sources.Assessing doxorubicin-induced polymerization of cardiac actin. nih.govCharacterizes the kinetics and structure of actin polymerization.

Functional Characterization Techniques

Gene Editing (e.g., CRISPR/Cas9) for Loss-of-Function and Gain-of-Function Studies in Model Organisms

The advent of CRISPR/Cas9 gene editing technology has revolutionized the functional characterization of proteins by enabling precise modifications to the genes that encode them. This technology allows for the creation of loss-of-function (knockout) and gain-of-function (knock-in) models to study the specific roles of TLPs and ACTC2.

While direct CRISPR/Cas9-mediated knockout of a specific thaumatin-like protein gene in plants was not detailed in the provided search results, the technology is widely applied in plant science to study gene function related to stress responses, where TLPs are known to be involved. frontiersin.org

In the context of ACTC2, CRISPR/Cas9 has been instrumental in creating models of human cardiomyopathies. For instance, this technology has been used to introduce specific mutations found in patients into human induced pluripotent stem cells (hiPSCs), which are then differentiated into cardiomyocytes. nih.govmdpi.com These genetically edited cells can then be studied to understand the molecular and functional consequences of the mutation. nih.govmdpi.com For example, CRISPR/Cas9 was used to correct a mutation in the MYBPC3 gene, which is associated with hypertrophic cardiomyopathy, in human embryos. mdpi.com Similarly, cardiomyocyte-specific Cas9 transgenic mice have been generated, allowing for targeted gene editing in the heart to study the effects of gene knockout on cardiac function. mdpi.com Studies have also demonstrated the use of CRISPR/Cas9 to repair mutations in genes associated with dilated cardiomyopathy, such as TTN, LMNA, and SCN5A, in patient-derived cardiomyocytes and animal models. nih.gov

Heterologous Expression Systems for Functional Validation

Heterologous expression systems are vital for producing large quantities of functional TLPs and ACTC2 for biochemical and structural studies. These systems involve expressing a gene in a host organism that does not naturally produce the protein.

Thaumatin-like proteins from various plants have been successfully expressed in heterologous systems like Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govmdpi.com For example, four TLP genes from spruce (Picea likiangensis) were expressed in E. coli to produce recombinant proteins that were then tested for their antifungal activity. mdpi.com Similarly, a wheat TLP was expressed in yeast to assess its role in providing tolerance against various abiotic stresses. nih.gov

For ACTC2, the baculovirus/Sf21 insect cell system has been used to express recombinant cardiac α-actins. mdpi.com The functionality of the purified recombinant actin was confirmed by its ability to polymerize, which was comparable to that of conventionally purified bovine cardiac actin. mdpi.com This system allows for the production of mutant actin proteins to study how specific amino acid changes affect actin function and interaction with other proteins. mdpi.com

Cell Culture Models for Investigating Molecular Mechanisms

Cell culture models provide a controlled environment to investigate the cellular and molecular mechanisms involving TLPs and ACTC2.

In TLP research, plant cell cultures can be used to study the expression and regulation of TLP genes in response to various stimuli, such as pathogens or abiotic stress factors. mdpi.com

For ACTC2, cardiomyocyte cell culture models are extensively used, particularly those derived from human induced pluripotent stem cells (hiPSCs). youtube.com These hiPSC-derived cardiomyocytes offer a powerful in vitro platform for modeling cardiovascular diseases. mdpi.com They can be used to study the effects of specific ACTC2 mutations on cardiomyocyte structure and function, such as contractility and electrophysiology. researchgate.netnih.gov Co-culture systems, which include other cardiac cell types like fibroblasts and endothelial cells, are also being developed to create more physiologically relevant models of the cardiac microenvironment. nih.govmdpi.com These advanced models allow for the investigation of the complex interplay between different cell types in both healthy and diseased hearts. nih.govmdpi.com Furthermore, 3D cell culture models, such as cardiac spheroids, are being employed to better mimic the architecture and function of native heart tissue. frontiersin.org

Table 3: Functional Characterization Techniques for TLP and ACTC2
TechniqueApplication for Thaumatin-like ProteinsApplication for ACTC2Purpose/Outcome
CRISPR/Cas9 Gene EditingStudying gene function in plant stress responses. frontiersin.orgCreating disease models of cardiomyopathy in hiPSC-derived cardiomyocytes and animal models. nih.govmdpi.comnih.govElucidates gene function through targeted knockout or knock-in of specific genes.
Heterologous ExpressionProduction of recombinant proteins in E. coli and yeast for functional assays (e.g., antifungal activity). nih.govmdpi.comExpression in insect cells to produce functional actin for polymerization and interaction studies. mdpi.comEnables production of purified proteins for biochemical and structural analysis.
Cell Culture ModelsStudying gene expression and regulation in response to stimuli in plant cells. mdpi.comModeling cardiovascular diseases and studying molecular mechanisms in hiPSC-derived cardiomyocytes. youtube.commdpi.comProvides a controlled in vitro system to investigate cellular processes and disease pathology.

Future Directions in Research on Thaumatin Like Proteins and Actc2

Elucidation of Uncharacterized TLP Functions and Mechanisms

Thaumatin-like proteins are a large and complex superfamily known primarily for their roles in host defense against pathogens. nih.gov However, the precise functions and mechanisms of many individual TLP members remain largely uncharacterized. nih.gov Future research must focus on moving beyond the general classification of TLPs as defense proteins to uncover their diverse and specific biological roles.

A significant area of investigation is the ambiguous mechanism of their antifungal action. biorxiv.orgbiorxiv.org While it is presumed to involve the permeabilization of fungal cell walls, the exact molecular interactions and the role of specific protein domains, such as the REDDD motif in receptor binding, require more detailed study. biorxiv.orgbiorxiv.org Furthermore, the involvement of TLPs in a wide range of other physiological processes is an emerging field. nih.gov Their predicted activities in response to abiotic stresses like drought, cold, and osmotic stress are not fully understood. biorxiv.orgresearchgate.netnih.gov Similarly, their roles in plant development, including processes like flowering, seed germination, and fruit ripening, warrant deeper investigation to clarify their signaling pathways and regulatory networks. biorxiv.orgbiorxiv.org The allergenic properties of some TLPs are also a critical area for future study, as the epidemiology and mechanisms of sensitization are not well-defined. mdpi.com

Table 1: Key Areas for Future Research on Uncharacterized TLP Functions
Research AreaKey Unanswered QuestionsPotential Research Approaches
Antifungal MechanismWhat are the precise molecular targets on the fungal cell wall? How does the REDDD motif facilitate receptor binding and downstream effects?Structural biology (Cryo-EM/X-ray crystallography) of TLP-fungal receptor complexes; Site-directed mutagenesis to identify key functional residues.
Abiotic Stress ResponseWhat are the signaling pathways that link abiotic stress to TLP expression? Do TLPs have direct protective functions (e.g., antifreeze activity) or signaling roles?Transcriptomic and proteomic analysis under various stress conditions; Generation and analysis of TLP knockout/overexpression plant lines.
Plant DevelopmentHow is TLP expression regulated during flowering, germination, and ripening? What are their interaction partners in these developmental processes?In situ hybridization to map expression patterns; Yeast-two-hybrid or co-immunoprecipitation to identify interacting proteins.
AllergenicityWhat is the prevalence of TLP-induced allergies? Which structural features determine the allergenicity of specific TLPs?Epidemiological studies; Immunological assays with purified recombinant TLP variants.

Comprehensive Mapping of ACTC2 Interactomes

The protein ACTA2, or alpha-smooth muscle actin, is a fundamental component of the cytoskeleton, essential for cell motility, structure, and the contractile apparatus of smooth muscle cells. maayanlab.cloud Mutations and altered expression of ACTA2 are linked to a variety of vascular diseases, including thoracic aortic aneurysms and stroke, as well as cancer metastasis. nih.govnih.gov To fully understand its function in both health and disease, a comprehensive map of its protein-protein interaction network, or interactome, is required.

Future research must employ systematic, large-scale techniques to identify the full spectrum of ACTA2's binding partners. Methodologies such as affinity purification followed by mass spectrometry (AP-MS) and cross-linking mass spectrometry (XL-MS) are powerful tools for capturing both stable and transient protein interactions within their native cellular context. thebiogrid.orgthebiogrid.org Mapping the ACTA2 interactome will provide critical insights into how it integrates into cellular machinery, how its interactions are altered by disease-causing mutations, and how it contributes to the dynamics of the cytoskeleton during processes like cell invasion in cancer. nih.gov This knowledge is essential for identifying novel therapeutic targets for diseases driven by ACTA2 dysfunction. nih.gov

Table 2: Methodologies for Mapping the ACTA2 Interactome
MethodologyPrincipleAdvantagesPotential Application for ACTA2
Affinity Purification-Mass Spectrometry (AP-MS)Uses a tagged ACTA2 protein as "bait" to pull down its interacting partners from cell lysates for identification by mass spectrometry.Identifies components of stable protein complexes.Discovering core components of the smooth muscle contractile apparatus that associate with ACTA2.
Yeast Two-Hybrid (Y2H)Screens a library of potential interacting proteins ("prey") for direct binary interactions with ACTA2 ("bait") in a yeast model system.Effective for identifying direct, physical interactions.Screening for novel, direct binding partners of ACTA2 from a human protein library.
Cross-Linking Mass Spectrometry (XL-MS)Uses chemical cross-linkers to covalently link ACTA2 to its nearby proteins in live cells or lysates, followed by MS analysis to identify the linked proteins. thebiogrid.orgCaptures both stable and transient interactions in a near-native environment and provides spatial proximity information. thebiogrid.orgIdentifying transient interactors involved in actin filament dynamics and regulation.
Proximity-Dependent Biotinylation (BioID)ACTA2 is fused to a promiscuous biotin (B1667282) ligase, which labels nearby proteins with biotin. These biotinylated proteins are then purified and identified.Identifies transient and proximate proteins without requiring direct physical interaction.Mapping the broader functional neighborhood of ACTA2 within the cell, including signaling molecules and regulators.

Development of Advanced Computational Models for Protein Structure-Function Prediction

The advent of artificial intelligence (AI) and machine learning has dramatically advanced the prediction of protein structures, headlined by tools like AlphaFold. mdpi.comnih.gov These models have revolutionized structural biology by providing highly accurate three-dimensional structures from amino acid sequences. nih.govnih.gov However, the next frontier in computational biology is to move beyond static structures and develop models that can accurately predict protein function, dynamics, and the effects of mutations. alliedacademies.orgnih.gov

Table 3: Limitations of Current AI Models and Future Computational Goals
Current LimitationDescriptionFuture Research Direction
Static Structure PredictionModels like AlphaFold typically predict a single, static 3D structure and do not capture the dynamic behavior or conformational flexibility essential for function. ebi.ac.ukDevelop hybrid models combining deep learning with molecular dynamics simulations to predict ensembles of functional protein states.
Mutation EffectsAI models are not trained or validated for reliably predicting how single amino acid mutations affect protein structure, stability, or function. nih.govresearchgate.netTrain new AI architectures on large datasets of mutational effects to learn the complex physics underlying protein stability and folding.
Protein-Ligand InteractionsAccurately predicting the binding poses of small molecules (ligands) and the induced structural changes in the protein remains a significant challenge. actuia.comCreate integrated models that can co-fold a protein and its ligand, improving the accuracy of structure-based drug design.
Novel Folds & Disordered ProteinsPrediction accuracy can be lower for proteins with novel folds not represented in training databases or for intrinsically disordered regions that lack a stable structure. nih.govEnhance models to better understand fundamental protein physics, reducing reliance on existing structural templates and improving prediction from sequence alone.

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a comprehensive understanding of proteins like TLPs and ACTA2, it is essential to look beyond the single-protein level and embrace a systems biology approach. researchgate.net Multi-omics integration, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of how these proteins function within complex biological networks. azolifesciences.compharmafeatures.com This integrated approach can reveal the flow of biological information from the gene to its functional output, providing insights that no single omics layer can offer alone. azolifesciences.com

For TLPs, a multi-omics approach could connect the expression of specific TLP genes (transcriptomics) in response to a fungal pathogen with the abundance of TLP proteins (proteomics) and subsequent changes in the plant's defensive metabolic profile (metabolomics). frontiersin.org For ACTA2, integrating genomic data on disease-causing mutations with proteomic data on altered protein interactions and metabolomic data on cellular energy status could elucidate disease mechanisms. nih.gov The primary challenge in this field is the development of sophisticated computational and bioinformatics methods to effectively integrate these large, heterogeneous datasets. azolifesciences.comnih.gov Future progress will depend on creating advanced machine learning algorithms and network analysis tools to identify meaningful patterns and causal relationships from complex multi-omics data. researchgate.netazolifesciences.com

Table 4: Multi-Omics Layers for a Systems-Level View of Protein Function
Omics LayerInformation ProvidedExample Application for TLPs/ACTA2
GenomicsProvides the DNA sequence of genes, identifying potential mutations or variations.Identifying mutations in the ACTA2 gene associated with vascular diseases.
TranscriptomicsMeasures the expression levels of all genes (mRNA transcripts) in a cell or tissue at a given time.Quantifying the upregulation of specific TLP genes in a plant after exposure to a pathogen.
ProteomicsMeasures the abundance, modifications, and interactions of proteins.Identifying changes in the abundance of ACTA2 protein or its post-translational modifications in cancerous tissue.
MetabolomicsMeasures the levels of small molecules (metabolites), providing a snapshot of cellular metabolism and physiological state.Detecting the accumulation of antifungal metabolites in a plant overexpressing a specific TLP.

Exploration of Evolutionary Divergence and Convergence in Protein Families

The evolution of protein families is shaped by a variety of forces, including gene duplication, mutation, and horizontal gene transfer (HGT), leading to fascinating patterns of divergence and convergence. wikipedia.orgnih.gov Divergent evolution occurs when related proteins or genes evolve different functions, while convergent evolution is the independent emergence of similar traits or functions in unrelated proteins. wikipedia.org Studying these evolutionary trajectories in the TLP superfamily provides profound insights into functional innovation and adaptation.

A remarkable example of functional divergence has been observed in TLPs. nih.govcaas.cn A plant-derived TLP gene was acquired by two closely related whitefly species through HGT. nih.govresearchgate.net In one species, the TLP retained its ancestral antifungal function, but in the other, it evolved a completely new role as an effector protein that suppresses the host plant's defense responses. nih.govresearchgate.net This demonstrates how HGT can be a source of evolutionary novelty, allowing organisms to acquire new functions that can contribute to ecological divergence and even speciation. nih.gov Future research should aim to identify more instances of HGT involving TLPs and other protein families to understand its prevalence and impact. wikipedia.org

Conversely, exploring convergent evolution can reveal how different protein scaffolds can independently evolve to solve similar biological problems. dtic.miloup.com By comparing the structures and mechanisms of functionally similar but evolutionarily distant proteins, researchers can identify the fundamental principles underlying their activities. nih.gov For the vast TLP family, systematic phylogenetic and functional analyses will be crucial to map out the paths of divergence and convergence that have led to their widespread distribution and diverse roles across kingdoms. nih.govresearchgate.net

Table 5: Evolutionary Concepts in Protein Families
ConceptDefinitionExample in TLPs
Divergent EvolutionProcess where related genes or proteins evolve to have different functions, often following a gene duplication event. wikipedia.orgDifferent members of the large TLP family in a single plant species specializing to target different types of pathogens or participate in distinct developmental processes.
Convergent EvolutionThe independent evolution of similar functions or structural features in proteins from different evolutionary lineages. wikipedia.orgHypothetically, an unrelated protein family in an insect could independently evolve a beta-glucan (B1580549) binding ability to permeabilize fungal cell walls, similar to the function of TLPs.
Horizontal Gene Transfer (HGT)The movement of genetic material between different organisms other than by vertical transmission from parent to offspring. wikipedia.orgA plant TLP gene being transferred to an insect, where it subsequently undergoes functional divergence to aid in either defense or host manipulation. nih.govresearchgate.net

Q & A

Q. What experimental approaches are used to identify and characterize TLPs in plant species?

Q. How do TLPs contribute to plant defense mechanisms under pathogen stress?

TLPs exhibit antifungal activity by binding to β-1,3-glucans in fungal cell walls, disrupting membrane integrity . For instance, transgenic rice overexpressing TLPs showed 5-fold upregulation of the protein, correlating with enhanced resistance to bacterial blight . Methodologically, pathogen-induced TLP expression is validated via qPCR, western blotting, and functional assays (e.g., inhibition of Fusarium oxysporum growth) .

Q. What molecular techniques confirm tissue-specific expression of TLPs?

Northern blotting, western analysis, and promoter-GUS fusions are used. In grapes, VVTL1 expression is berry-specific, coinciding with sugar accumulation and softening, as shown by RNA hybridization and protein immunodetection . Real-time PCR in sugarcane drought studies further quantifies TLP expression under stress .

Advanced Research Questions

Q. How can genome-wide studies elucidate TLP family evolution and functional diversification?

Phylogenetic analysis of TLP sequences across species (e.g., Populus trichocarpa, Gossypium) identifies clades with distinct functions, such as osmotins in osmotic stress . Tools like MEGA5 for evolutionary divergence analysis and MEME for motif discovery are critical . For example, 722 TLP sequences from 32 plant species revealed spermatophyte-specific diversification of osmotins .

Q. What methodologies resolve contradictions in TLP functional roles across studies?

Discrepancies (e.g., TLPs as hydrolytic enzymes vs. signaling molecules) are addressed by:

  • Comparative structural analysis : Crystallography (e.g., banana TLP at 1.7Å resolution) identifies conserved domains responsible for glucanase activity .
  • Heterologous expression : Cloning ClTLP27 in watermelon confirmed antifungal activity against Fusarium, while knockout mutants in Arabidopsis validated defense roles .
  • Multi-omics integration : Transcriptome-proteome correlation in sugarcane drought responses distinguishes stress-induced TLPs from constitutively expressed isoforms .

Q. What advanced purification strategies improve TLP yield for functional studies?

Hydrophobic interaction chromatography (HIC) efficiently isolates TLPs from grape juice with >90% purity . Additional steps like reverse-phase HPLC and SDS-PAGE separate isoforms (e.g., 24 protein bands in grape) . For recombinant TLPs, affinity tagging (e.g., His-tag) and E. coli expression systems are optimized .

Q. How do researchers validate TLP interactions with other defense-related proteins?

Co-immunoprecipitation (Co-IP) and yeast two-hybrid assays identify binding partners. For example, TLPs in barley interact with β-glucanases during malting, analyzed via redox-dependent binding assays . Structural modeling (e.g., SWISS-MODEL) predicts interaction interfaces, validated by mutagenesis .

Key Methodologies in TLP Research

Method Application Example Studies References
cDNA Cloning & RACEFull-length TLP gene isolationChestnut, watermelon
HIC & LC-MS/MSHigh-purity TLP purificationGrape, elderberry
Transgenic OverexpressionFunctional validation in disease resistanceRice, watermelon, poplar
Phylogenetic AnalysisEvolutionary divergence of TLP familiesPanax notoginseng, cotton
CrystallographyStructural-function relationship determinationBanana, chestnut

Q. Notes

  • Avoided consumer/commercial focus; emphasized experimental design and data validation.
  • Contradictory findings (e.g., hydrolytic vs. non-enzymatic roles) are addressed through multi-method validation.
  • Evidence sources exclude prohibited websites and prioritize peer-reviewed studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.